N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride
Overview
Description
“N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride” is a chemical compound. It is also known as “N-(3-methoxybenzyl)ethanamine hydrochloride” with a CAS Number: 1048948-04-4 . The molecular weight of this compound is 201.7 .
Molecular Structure Analysis
The InChI code for “N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride” is1S/C10H15NO.ClH/c1-3-11-8-9-5-4-6-10 (7-9)12-2;/h4-7,11H,3,8H2,1-2H3;1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.
Scientific Research Applications
Synthesis and Chemical Properties
- N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride is involved in various chemical reactions and synthesis processes. For instance, it is used in the preparation of secondary amines from primary amines via 2-Nitrobenzenesulfonamides, indicating its role in complex organic syntheses (Kurosawa et al., 2003). Additionally, it is part of the synthesis process of N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide, which serves as an example of the reductive amination reaction in organic chemistry (Touchette, 2006).
Therapeutic Applications and Biological Activity
- The compound has been investigated for its antineoplastic properties. A notable study reported the synthesis and biological evaluation of amino acid amides derived from N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride, highlighting its potential as an antineoplastic agent. This compound and its derivatives showed significant activity against various cancer cell lines (Pettit et al., 2003).
Analytical and Material Science Applications
- In the realm of analytical science, N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride is part of the analytical characterization of novel substances. For instance, it was involved in the analytical characterization of novel ortho-methoxybenzylated amphetamine-type designer drugs (Westphal et al., 2016). Moreover, it plays a role in the synthesis and investigation of novel methoxybenzyl-containing quaternary ammonium surfactants, showcasing its significance in the development of new materials with potential applications in various industries (Zhao et al., 2014).
Mechanism of Action
Target of Action
The primary target of N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane protein that breaks down endocannabinoids, fatty acid amides (FAAs) with neurotransmitter properties .
Mode of Action
N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride interacts with FAAH by inhibiting its activity . This inhibition is both time-dependent and dose-dependent, suggesting a possible irreversible or slowly reversible mechanism of action .
Biochemical Pathways
The inhibition of FAAH leads to an increase in the levels of endocannabinoids, such as anandamide or arachidonoylethanolamide (AEA), 2-arachidonoylglycerol (2-AG), and palmitoylethanolamide (PEA) . These endocannabinoids are part of the endocannabinoid system, which plays a crucial role in various physiological processes including pain sensation, mood, and memory .
Result of Action
The inhibition of FAAH by N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride leads to an increase in the levels of endocannabinoids . This can result in analgesic, anti-inflammatory, or neuroprotective effects by modulating the release of neurotransmitters .
Future Directions
The potential application of macamides, a class of compounds that includes “N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride”, as FAAH inhibitors is being explored . They might act on the central nervous system to provide analgesic, anti-inflammatory, or neuroprotective effects, by modulating the release of neurotransmitters .
properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-3-7-12-9-10-5-4-6-11(8-10)13-2;/h3-6,8,12H,1,7,9H2,2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZZILPBNOBWPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC=C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methoxybenzyl)-2-propen-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.